2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Overview
Description
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two forms upon exposure to light, making them valuable in various applications such as molecular switches, sensors, and smart materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol typically involves a multi-step process:
Formation of the Chromene Core: The chromene core is synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.
Spirocyclization: The chromene intermediate undergoes spirocyclization with an indoline derivative in the presence of a base to form the spiro[chromene-2,2’-indolin] structure.
Nitration: The spiro compound is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1’-position through a reaction with an appropriate hydroxylating agent.
Industrial Production Methods
Industrial production of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Photoisomerization: The compound undergoes reversible photoisomerization between its spiropyran and merocyanine forms upon exposure to ultraviolet and visible light.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to merocyanine form and visible light for reverting to spiropyran form.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Merocyanine Form: Formed upon UV irradiation.
Amino Derivative: Formed upon reduction of the nitro group.
Ethers and Esters: Formed through substitution reactions involving the hydroxyl group.
Scientific Research Applications
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a molecular switch in various chemical systems.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Medicine: Investigated for its potential in photodynamic therapy and as a component in smart medical devices.
Industry: Utilized in the production of photochromic coatings, inks, and textiles.
Mechanism of Action
The compound exerts its effects through photoisomerization, where the spiropyran form absorbs UV light and converts to the merocyanine form. This transformation involves a change in the molecular structure, leading to alterations in the compound’s optical and electronic properties. The merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment.
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is unique due to the presence of the hydroxyl group at the 1’-position, which allows for additional functionalization and enhances its versatility in various applications. The nitro group at the 6-position also contributes to its distinct photochromic properties compared to other spiropyran derivatives.
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5475-99-0 | |
Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.